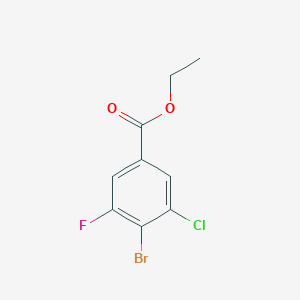
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a sulfinamide group, which is known for its utility in asymmetric synthesis and as a chiral auxiliary.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-methylpropane-2-sulfinamide and 1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like triethylamine or sodium hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfinamides.
Applications De Recherche Scientifique
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide
- 2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfonamide
Comparison
Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
Functional Groups: The presence of the sulfinamide group in (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide distinguishes it from sulfonamide derivatives, which may have different reactivity and applications.
Propriétés
Formule moléculaire |
C14H18F3NO2S |
|---|---|
Poids moléculaire |
321.36 g/mol |
Nom IUPAC |
(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)21(20)18-12(14(15,16)17)9-11(19)10-7-5-4-6-8-10/h4-8,12,18H,9H2,1-3H3/t12?,21-/m0/s1 |
Clé InChI |
PSARJNDBMICJKA-FHQWGVRCSA-N |
SMILES isomérique |
CC(C)(C)[S@](=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F |
SMILES canonique |
CC(C)(C)S(=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


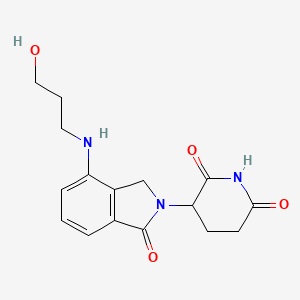
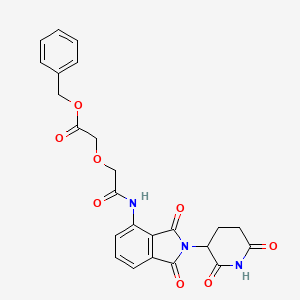
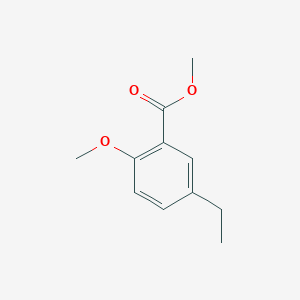

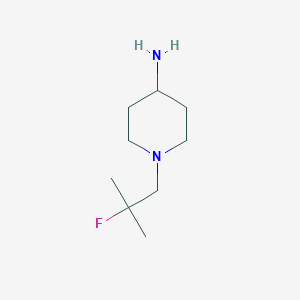
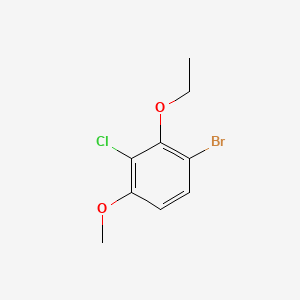
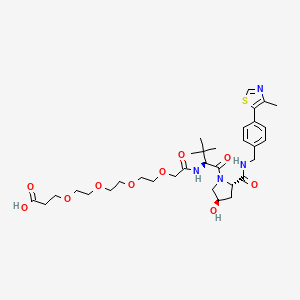
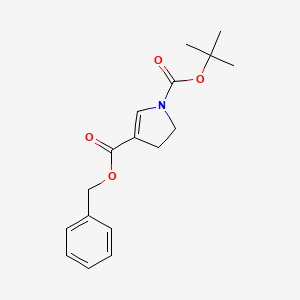
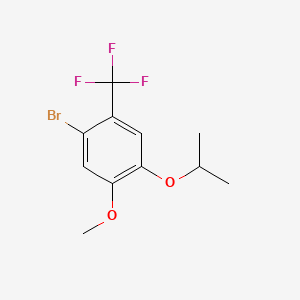

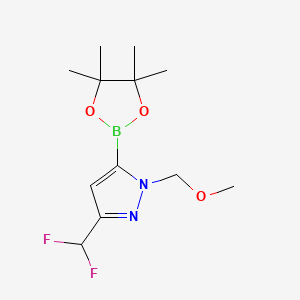
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
